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Introduction

9A1P9 is a multi-tail ionizable cationic phospholipid designed for the effective in vivo delivery of

messenger RNA (mRNA) and for facilitating CRISPR-Cas9 gene editing.[1][2][3] Its formal

chemical name is 2-(dioctylamino)ethyl nonyl hydrogen phosphate, with the chemical formula

C27H58NO4P and CAS Number 2760467-57-8.[1] 9A1P9 is a key component of lipid

nanoparticles (LNPs), which are utilized to encapsulate and transport therapeutic nucleic acids

into target cells. The unique structure of 9A1P9, featuring a pH-switchable zwitterionic head

and three hydrophobic tails, allows it to adopt a cone shape in the acidic environment of the

endosome. This conformational change promotes the destabilization of the endosomal

membrane, leading to the efficient release of the mRNA cargo into the cytoplasm.[4][5][6]

Mechanism of Action: Endosomal Escape

The primary function of 9A1P9 in mRNA delivery is to overcome the endosomal entrapment

barrier. After a lipid nanoparticle containing 9A1P9 is taken up by a cell via endocytosis, the

endosome matures and its internal pH decreases. In this acidic environment, the headgroup of

9A1P9 becomes protonated, inducing a change in its molecular geometry. This alteration in

shape promotes the formation of a hexagonal HII phase in the endosomal membrane, which
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destabilizes the lipid bilayer and facilitates the release of the encapsulated mRNA into the

cytosol, where it can be translated into the desired protein.[4]

Experimental Protocols
1. Chemical Synthesis of 9A1P9

The synthesis of 9A1P9 is based on the methods described by Liu et al. in Nature Materials

(2021). The following is a representative protocol.

Materials:

2-chloro-1,3,2-dioxaphospholane 2-oxide (COP)

Nonyl alcohol

2-(dioctylamino)ethanol

Triethylamine (TEA)

Dichloromethane (DCM)

Silica gel for column chromatography

Procedure:

Synthesis of 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9):

Dissolve nonyl alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous

dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to 0°C in an ice bath.

Slowly add a solution of 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP) (1.1 equivalents)

in anhydrous DCM to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography to yield 2-nonyloxy-1,3,2-

dioxaphospholane 2-oxide (P9).

Synthesis of 9A1P9:

Dissolve 2-(dioctylamino)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in

anhydrous DCM under an inert atmosphere.

Add the purified 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9) (1.1 equivalents) to the

solution.

Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction progress by TLC.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain 9A1P9 as a pure

compound.

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass

spectrometry to confirm its identity and purity.

2. Formulation of 9A1P9-Containing Lipid Nanoparticles (LNPs) for mRNA Delivery

The preparation of LNPs encapsulating mRNA is a critical step for in vivo applications.

Microfluidic mixing is the preferred method for producing LNPs with a uniform size and high

encapsulation efficiency.

Materials:
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9A1P9

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-distearoyl-sn-

glycero-3-phosphocholine (DSPC), or a cationic lipid like DDAB or 5A2-SC8)

Cholesterol

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-

PEG2000)

mRNA

Ethanol (200 proof, RNase-free)

Citrate buffer (10 mM, pH 3.2-4.4)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Preparation of Lipid Stock Solutions:

Prepare individual stock solutions of 9A1P9, the chosen helper lipid, cholesterol, and

DMG-PEG2000 in ethanol.

Preparation of the Lipid Mixture (Organic Phase):

In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the

desired molar ratio (see Table 1 for examples).

Vortex the mixture thoroughly to ensure homogeneity.

Preparation of the mRNA Solution (Aqueous Phase):

Dilute the mRNA to the desired concentration in citrate buffer.

Microfluidic Mixing:
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Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into

separate syringes.

Set the desired flow rate ratio (FRR) of the aqueous phase to the organic phase (typically

3:1).

Set the total flow rate (TFR) to control the nanoparticle size (e.g., 2-12 mL/min).

Initiate the mixing process. The rapid mixing of the two phases will induce the self-

assembly of the LNPs.

Purification and Buffer Exchange:

Collect the LNP solution.

Dialyze the LNP solution against PBS (pH 7.4) for at least 4 hours to remove ethanol and

raise the pH.

Characterization of LNPs:

Size and Polydispersity Index (PDI): Determine the size and PDI of the LNPs using Dynamic

Light Scattering (DLS).

Zeta Potential: Measure the surface charge of the LNPs.

mRNA Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the

LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

Data Presentation
Table 1: Exemplary Molar Ratios for Organ-Specific 9A1P9 LNP Formulations
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Target
Organ

9A1P9
(mol%)

Helper
Lipid

Helper
Lipid
(mol%)

Cholester
ol (mol%)

DMG-
PEG2000
(mol%)

Referenc
e

Spleen 55 DOPE 30 45 0.2 [4]

Liver 25 5A2-SC8 30 30 1 [4]

Lungs 60 DDAB 30 40 0.4 [4]
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Chemical Synthesis of 9A1P9

Nonyl Alcohol + TEA + COP

2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9)

Reaction in DCM

2-(dioctylamino)ethanol + TEA + P9

9A1P9

Reaction in DCM

LNP Formulation via Microfluidics

9A1P9 + Helper Lipid + Cholesterol + PEG-Lipid
(in Ethanol)

Microfluidic Mixing

mRNA
(in Citrate Buffer)

9A1P9-LNPs

Dialysis against PBS

Purified 9A1P9-LNPs
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Mechanism of Endosomal Escape

LNP Uptake via Endocytosis

LNP in Early Endosome
(Neutral pH)

Endosome Acidification
(pH drop)

9A1P9 Protonation & Shape Change
(Cone Shape)

Hexagonal Phase Formation &
Membrane Destabilization

mRNA Release into Cytoplasm

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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